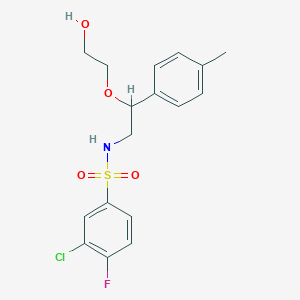

3-chloro-4-fluoro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-chloro-4-fluoro-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClFNO4S/c1-12-2-4-13(5-3-12)17(24-9-8-21)11-20-25(22,23)14-6-7-16(19)15(18)10-14/h2-7,10,17,20-21H,8-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MREVORLWZRLECN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)OCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClFNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route may include:

Nucleophilic Substitution: Introduction of the chloro and fluoro groups onto a benzene ring through nucleophilic substitution reactions.

Sulfonation: The benzene ring is then sulfonated using reagents like sulfur trioxide or chlorosulfonic acid to introduce the sulfonamide group.

Alkylation: The hydroxyethoxy and p-tolyl groups are introduced via alkylation reactions using appropriate alkyl halides and bases.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-fluoro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethoxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The sulfonamide group can be reduced to amines under specific conditions.

Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions to form new derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethoxy group may yield aldehydes or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry and Pharmacology

Antibacterial Properties

Benzenesulfonamides, including 3-chloro-4-fluoro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)benzenesulfonamide, are known for their biological activities, especially as antibacterial agents. The sulfonamide functional group is crucial for its mechanism of action, which typically involves inhibition of bacterial folate synthesis, thereby limiting bacterial growth. Research indicates that this compound may exhibit enhanced antibacterial activity compared to simpler sulfonamide derivatives due to its structural complexity and improved solubility .

Potential Anti-inflammatory Effects

The compound's unique combination of halogen substituents may also confer anti-inflammatory properties. Studies have shown that certain benzenesulfonamides can inhibit inflammatory pathways, making this compound a candidate for further research in treating inflammatory conditions .

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multiple steps, including the introduction of halogen atoms and the hydroxyethoxy side chain. The specific synthetic routes can significantly influence the yield and purity of the final product, which is essential for its application in pharmacological studies .

Applications in Drug Development

Drug Design and Optimization

The structural features of this compound make it a valuable candidate for drug design. The presence of a hydroxyethoxy group can enhance solubility and bioavailability, crucial factors in drug formulation. Researchers are exploring modifications to this compound to optimize its pharmacokinetic properties while maintaining or enhancing its biological activity .

Case Studies in Antiviral Research

While primarily studied for antibacterial applications, there is emerging interest in the antiviral potential of compounds similar to this compound. For instance, modifications in the benzenesulfonamide structure have shown promising results against various viral infections, indicating potential pathways for developing antiviral therapies .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Fluorobenzenesulfonamide | Fluorine substitution on benzene | Antibacterial activity |

| 3-Chloro-N-(p-tolyl)benzenesulfonamide | Chlorine and p-tolyl substituent | Potential anti-inflammatory effects |

| 5-Amino-2-chloro-N,N-dimethylsulfamoylbenzene | Amino group addition | Enhanced solubility and bioavailability |

The comparative analysis highlights how the unique combination of substituents in this compound may lead to distinct pharmacological profiles compared to other benzenesulfonamides .

Future Directions and Research Opportunities

Given its promising biological activities and unique structural characteristics, further research is warranted to explore:

- Mechanistic Studies : Understanding the exact mechanisms through which this compound exerts its antibacterial and potential anti-inflammatory effects.

- Pharmacokinetic Profiling : Investigating how modifications to the structure affect absorption, distribution, metabolism, and excretion (ADME) properties.

- Clinical Trials : Exploring the efficacy of this compound in clinical settings for treating bacterial infections or inflammatory diseases.

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)benzenesulfonamide would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition disrupts bacterial growth and replication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2,3-Dimethylphenyl)-4-Fluoro-N-[(4-Fluorophenyl)sulfonyl]benzenesulfonamide ()

- Key Features :

- Dual sulfonamide groups (unlike the single sulfonamide in the target compound).

- 4-Fluoro and 2,3-dimethylphenyl substituents.

- However, this may reduce membrane permeability compared to the target compound’s single sulfonamide and hydrophilic hydroxyethoxy group.

N-Benzyl-2-(3-Chloro-4-Hydroxyphenyl)acetamide Derivatives ()

- Key Features: 3-Chloro-4-hydroxyphenyl core with an acetamide side chain. Example: Crystal structure (Monoclinic, P2₁) with Mr = 275.72.

- Comparison :

Thiazole-Containing Sulfonamides (–2)

- Key Features: Compounds 10b and 15d feature thiazole rings and arylhydrazono groups. Example: 4-Methyl-N-(4-methyl-5-(1-(2-(5-methyl-4-(p-tolyldiazenyl)thiazol-2-yl)hydrazono)ethyl)thiazol-2-yl)benzenesulfonamide.

- However, the hydroxyethoxy group in the target may improve aqueous solubility, a common limitation of thiazole-based sulfonamides.

N-(Phenylsulfonyl)-N-(2-((2,2,6,6-Tetramethylpiperidin-1-yl)oxy)-2-(p-Tolyl)ethyl)benzenesulfonamide ()

- Key Features :

- Bulky tetramethylpiperidinyloxy substituent.

- p-Tolyl group shared with the target compound.

- Comparison :

Research Implications

- Target Compound Advantages :

- Limitations :

- Lack of heterocyclic moieties (e.g., thiazole) may reduce metal-binding efficacy compared to –2 compounds.

Biological Activity

3-chloro-4-fluoro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)benzenesulfonamide is a synthetic compound in the class of benzenesulfonamides, characterized by its unique chemical structure which includes a chloro and fluoro substituent. This compound has gained attention in pharmacological research due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure

The compound's structure can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity against various pathogens and cancer cell lines. Below are detailed findings from diverse studies:

Antimicrobial Activity

-

Inhibition of Bacterial Growth :

- The compound has shown effective antibacterial properties against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. Minimum Inhibitory Concentrations (MICs) reported range from 15.625 to 62.5 μM for Staphylococcus and 62.5 to 125 μM for Enterococcus .

- It demonstrated bactericidal action, inhibiting protein synthesis pathways, which is crucial for bacterial growth and replication.

-

Biofilm Formation Inhibition :

- The compound exhibited moderate-to-good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Biofilm Inhibitory Concentration (MBIC) ranged from 62.216 to 124.432 μg/mL . This is particularly relevant in clinical settings where biofilms contribute to persistent infections.

Anticancer Activity

- Cell Line Studies :

The mechanism of action for this compound involves:

- Inhibition of Protein Synthesis : Similar to other sulfonamides, it may interfere with bacterial folate synthesis, essential for nucleic acid production.

- Disruption of Biofilm Integrity : By inhibiting the synthesis of extracellular polymeric substances (EPS), it reduces biofilm formation, enhancing susceptibility to antibiotics .

Case Studies

- Clinical Isolate Testing :

- Toxicological Assessments :

Data Summary Table

| Property | Value/Observation |

|---|---|

| Molecular Formula | C₁₆H₂₀ClFNO₃S |

| Antimicrobial MIC (S.aureus) | 15.625–62.5 μM |

| Antimicrobial MBIC (MRSA) | 62.216–124.432 μg/mL |

| Anticancer Activity | Induces apoptosis; inhibits proliferation |

| Toxicity | Minimal at therapeutic concentrations |

Q & A

Q. What are the recommended synthetic routes for 3-chloro-4-fluoro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)benzenesulfonamide, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, the benzenesulfonamide core may be functionalized using a hydroxyethoxy-p-tolyl ethyl amine intermediate under reflux in aprotic solvents (e.g., DMF or THF) with a base (e.g., KCO) to promote sulfonamide bond formation . Optimization involves varying catalysts (e.g., Pd for cross-coupling), temperature (60–100°C), and stoichiometric ratios of reactants. Monitoring via HPLC or TLC ensures intermediate purity .

Q. How should researchers characterize the molecular structure of this compound to confirm its identity and purity?

- Methodological Answer : Use a combination of techniques:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions (e.g., distinguishing chloro/fluoro on the benzene ring) .

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen-bonding patterns, as demonstrated for analogous sulfonamides .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula and detect impurities .

Q. What initial biological screening assays are appropriate to evaluate its potential therapeutic activity?

- Methodological Answer : Prioritize target-specific assays based on structural analogs:

- Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., fluorogenic substrates).

- Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC values .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data across different studies?

- Methodological Answer :

- Replicate Under Standardized Conditions : Control variables like solvent (DMSO concentration ≤0.1%), cell passage number, and assay temperature .

- Meta-Analysis : Pool data from independent studies to identify outliers or confounding factors (e.g., batch-to-batch compound variability) .

- Orthogonal Assays : Validate results using alternative methods (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. How can structure-activity relationship (SAR) studies identify critical functional groups for target binding?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace chloro with bromo, alter hydroxyethoxy chain length) and compare activity .

- Computational Docking : Use software like AutoDock to predict interactions with target proteins (e.g., sulfonamide binding to zinc in carbonic anhydrase) .

- Pharmacophore Mapping : Overlay active/inactive analogs to identify essential moieties (e.g., p-tolyl group for hydrophobic interactions) .

Q. What methodologies assess the environmental fate and degradation products of this compound?

- Methodological Answer :

- Photodegradation Studies : Expose to UV light in aqueous solutions (pH 4–9) and analyze by LC-MS/MS to identify breakdown products .

- Biodegradation Assays : Incubate with soil microbiota or liver microsomes to track metabolic pathways (e.g., hydroxylation, sulfonamide cleavage) .

- Ecotoxicity Testing : Evaluate effects on model organisms (e.g., Daphnia magna) using OECD guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.